molecular formula C7H7BrClF2N B6224003 4-bromo-2,5-difluoro-N-methylaniline hydrochloride CAS No. 2763751-00-2

4-bromo-2,5-difluoro-N-methylaniline hydrochloride

Cat. No.: B6224003
CAS No.: 2763751-00-2
M. Wt: 258.5
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Description

4-bromo-2,5-difluoro-N-methylaniline hydrochloride is a chemical compound with the molecular formula C7H6BrF2N·HCl. It is a derivative of aniline, where the aniline ring is substituted with bromine and fluorine atoms, and the nitrogen atom is methylated. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,5-difluoro-N-methylaniline hydrochloride typically involves multiple steps:

    Bromination: The starting material, 2,5-difluoroaniline, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Methylation: The brominated product is then methylated using a methylating agent like methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base such as potassium carbonate (K2CO3).

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2,5-difluoro-N-methylaniline hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the bromine atom replaced by an aryl group.

Scientific Research Applications

4-bromo-2,5-difluoro-N-methylaniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-2,5-difluoro-N-methylaniline hydrochloride depends on its specific application. In enzyme inhibition studies, the compound may bind to the active site of an enzyme, blocking its activity. In protein-ligand interactions, it may interact with specific amino acid residues, altering the protein’s function. The exact molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2,5-difluoroaniline: Similar structure but lacks the methyl group on the nitrogen atom.

    4-bromo-2,5-difluoro-N-ethylaniline: Similar structure but has an ethyl group instead of a methyl group on the nitrogen atom.

    4-bromo-2,5-difluoro-N-methylbenzylamine: Similar structure but has a benzyl group instead of an aniline ring.

Uniqueness

4-bromo-2,5-difluoro-N-methylaniline hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

2763751-00-2

Molecular Formula

C7H7BrClF2N

Molecular Weight

258.5

Purity

95

Origin of Product

United States

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